![molecular formula C21H21N3O4 B5664399 N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxychromane-3-carboxamide](/img/structure/B5664399.png)
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxychromane-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxychromane-3-carboxamide" often involves multi-component reactions, showcasing the intricacy of creating such molecules. For instance, N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides were synthesized through three-component reactions, indicating a methodology that could be relevant for the target compound (Gein et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using advanced techniques such as IR, 1H NMR spectroscopy, and X-ray analysis. These methods provide detailed insights into the arrangement and connectivity of atoms within the molecule, essential for understanding its chemical behavior and potential biological activities. For example, the molecular structures of novel oxadiazole derivatives have been characterized, demonstrating the utility of these techniques in confirming synthesized structures (Jiang et al., 2012).
Chemical Reactions and Properties
Compounds in this category often undergo specific chemical reactions reflecting their unique chemical properties. The synthesis and reactivity of such compounds, including their potential to participate in various organic reactions, are crucial for their application in synthesizing new materials or drugs. For instance, the creation of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide through diazeniumdiolation highlights the reactive nature and potential chemical versatility of oxadiazole derivatives (Bohle & Perepichka, 2009).
properties
IUPAC Name |
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-26-17-9-5-8-15-11-16(13-27-20(15)17)21(25)22-12-19-23-18(24-28-19)10-14-6-3-2-4-7-14/h2-9,16H,10-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDLWALWKLYDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C(=O)NCC3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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